molecular formula C15H12N2O3S B2687758 2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide CAS No. 477885-82-8

2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide

Cat. No. B2687758
CAS RN: 477885-82-8
M. Wt: 300.33
InChI Key: JZQYHZDRJOCPEK-UHFFFAOYSA-N
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Description

The compound “2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide” is a chemical substance with the CAS Number: 477885-82-8 . It has a molecular weight of 300.34 and its IUPAC name is 2-[(2-cyanophenyl)sulfonyl]-N-methylbenzamide .


Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C15H12N2O3S . For a detailed molecular structure analysis, it would be beneficial to refer to a dedicated chemical database or software that can provide a visual representation of the molecule.


Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

New Synthesis Pathways

Research has demonstrated novel synthesis pathways for derivatives related to 2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide, including the development of 4H-1,4-benzothiazine derivatives through ring closure of EWG-stabilized (2-isocyanophenylthio)methyl anions. This process involves deprotonation adjacent to the sulfur atom, followed by trapping with various electrophiles, showcasing innovative methods in organic synthesis (Kobayashi et al., 2006).

Metal-Free Insertion of Sulfur Dioxide

Another study highlights the metal-free insertion of sulfur dioxide with aryl iodides and silyl enolates or allylic bromide under ultraviolet irradiation. This provides a mild, convenient route to sulfonated cyclic compounds, a significant advancement in the field of organic chemistry for synthesizing complex molecules efficiently (Ye et al., 2020).

Biological Activities

Anticancer Evaluation

Research into 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which may share structural similarities with this compound, has shown significant anticancer activity. These compounds have demonstrated potent cytotoxic activity against various human cancer cell lines, indicating potential applications in cancer therapy (Ravichandiran et al., 2019).

Material Science

Polyamide Synthesis

A study on the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids showcases the relevance of sulfone-containing compounds in developing high-performance materials. These polyamides, characterized by their solubility in polar solvents and high glass transition temperatures, underscore the utility of sulfone derivatives in advanced material science (Hsiao & Huang, 1997).

Decarboxylative Radical Sulfonylation

The synthesis of sulfones through decarboxylative radical sulfonylation represents a significant advance in organic chemistry, offering a redox-neutral protocol with broad substrate scope. This method, applicable to the late-stage modification of complex natural products, highlights the versatility of sulfone derivatives in synthesizing structurally diverse and functionally rich molecules (He et al., 2020).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements H302, H312, H332 . These suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of this compound could involve further exploration of its potential applications in various fields. As a derivative of cyanoacetamides, it could be used in the synthesis of various heterocyclic compounds . Additionally, given the biological activities reported for many derivatives of cyanoacetamide , this compound could also have potential applications in medicinal chemistry and drug design.

properties

IUPAC Name

2-(2-cyanophenyl)sulfonyl-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-17-15(18)12-7-3-5-9-14(12)21(19,20)13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQYHZDRJOCPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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